![molecular formula C17H24O10 B13722276 [(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate is a complex organic compound with a specific stereochemistry It is characterized by multiple acetoxy groups and a prop-2-enoxy group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor is often a sugar derivative, which undergoes selective acetylation and allylation reactions. The reaction conditions usually include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The allylation step involves the use of allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetoxy groups or to convert the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or esters.
Aplicaciones Científicas De Investigación
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, especially those involving acetylation and deacetylation processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which [(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate exerts its effects depends on its specific application. In biological systems, the compound may act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These enzymes recognize the acetoxy groups and catalyze their transfer to other molecules, thereby modifying their activity or function. The molecular targets and pathways involved can vary widely, depending on the specific biological context.
Comparación Con Compuestos Similares
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate can be compared with other acetylated sugar derivatives. Similar compounds include:
[(2S,3R,4S,5S,6S)-2-(4-(hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound also contains multiple acetoxy groups and a complex stereochemistry.
[(2S,3R,4S,5S,6S)-2-(4-(hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: Another similar compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24O10 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14+,15-,16-,17+/m0/s1 |
Clave InChI |
OIMJIPHVXXKVLL-BQJWPVKWSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


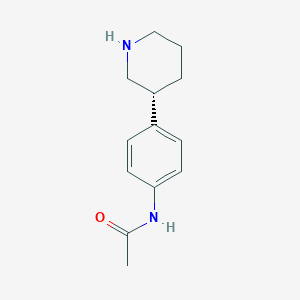
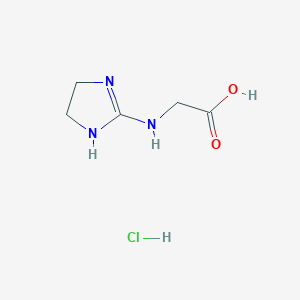
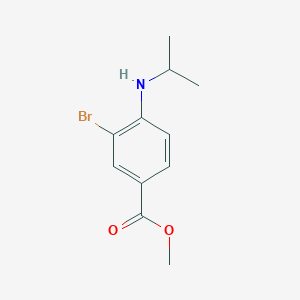
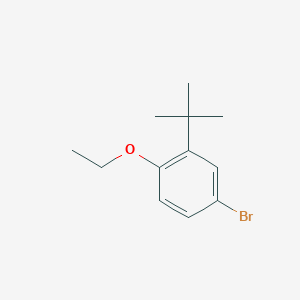
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
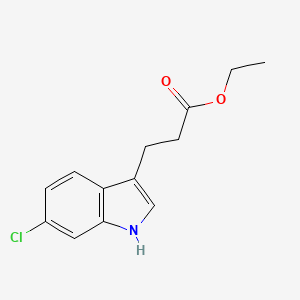
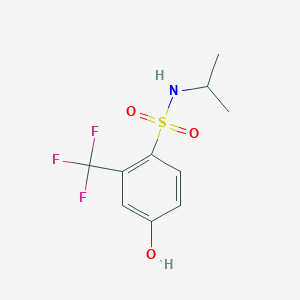





![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

